N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a chloro-substituted phenyl ring, a hydroxy group, a nitrophenyl diazenyl group, and a naphthalene carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 5-chloro-2-methylbenzenamine with 3-hydroxy-2-naphthoic acid . The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using solvents like tetrahydrofuran to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives .
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with biological macromolecules such as proteins and nucleic acids. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-naphthoyl-(2’-methyl-5’-chloro)aniline
- 5’-Chloro-3-hydroxy-2-naphtho-o-toluidide
- Naphthol AS
Uniqueness
N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H19ClN4O4 |
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Molecular Weight |
474.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H19ClN4O4/c1-14-7-9-17(26)12-21(14)27-25(32)20-11-16-5-3-4-6-19(16)23(24(20)31)29-28-22-13-18(30(33)34)10-8-15(22)2/h3-13,31H,1-2H3,(H,27,32) |
InChI Key |
PKIJCZNZZDWRLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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